(E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate
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Overview
Description
(E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate is an organic compound characterized by its complex structure, which includes an allyl group, a cyano group, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate typically involves a multi-step process. One common method starts with the preparation of 5-(4-nitrophenyl)furan-2-carbaldehyde, which is then subjected to a Knoevenagel condensation with malononitrile to form the corresponding cyanoacrylate. The final step involves the allylation of the cyanoacrylate using allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Furanones.
Reduction: Amino derivatives.
Substitution: Substituted acrylates with various functional groups.
Scientific Research Applications
(E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl group suggests potential interactions with electron-rich sites, while the cyano group may participate in hydrogen bonding or dipole interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-allyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate: Lacks the nitro group, which may result in different reactivity and biological activity.
(E)-allyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate: Contains a methoxy group instead of a nitro group, potentially altering its electronic properties and reactivity.
(E)-allyl 2-cyano-3-(5-(4-chlorophenyl)furan-2-yl)acrylate: The presence of a chloro group may influence its chemical stability and reactivity.
Uniqueness
(E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate is unique due to the combination of its functional groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
prop-2-enyl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-2-9-23-17(20)13(11-18)10-15-7-8-16(24-15)12-3-5-14(6-4-12)19(21)22/h2-8,10H,1,9H2/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDYOCYFPMAXEE-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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